molecular formula C19H34N3O8PS B8538341 ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate

ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate

Cat. No.: B8538341
M. Wt: 495.5 g/mol
InChI Key: JXRYIJRVWKXWIF-UHFFFAOYSA-N
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Description

ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include tert-butyl groups, a nitro group, and a sulfamoylphenylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl alcohol and phosphoric acid derivatives under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of tert-butyl groups can result in various substituted phosphates .

Scientific Research Applications

ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of di-tert-butyl 2,2-dimethyl-3-(2-nitro-4-sulfamoylphenylamino)propyl phosphate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfamoylphenylamino moiety may interact with biological molecules, influencing their function. The phosphate group can also play a role in binding to enzymes and other proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl 2,2-dimethyl-3-(2-nitrophenylamino)propyl phosphate
  • Di-tert-butyl 2,2-dimethyl-3-(4-sulfamoylphenylamino)propyl phosphate
  • Di-tert-butyl 2,2-dimethyl-3-(2-nitro-4-aminophenylamino)propyl phosphate

Uniqueness

ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H34N3O8PS

Molecular Weight

495.5 g/mol

IUPAC Name

ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate

InChI

InChI=1S/C19H34N3O8PS/c1-17(2,3)29-31(25,30-18(4,5)6)28-13-19(7,8)12-21-15-10-9-14(32(20,26)27)11-16(15)22(23)24/h9-11,21H,12-13H2,1-8H3,(H2,20,26,27)

InChI Key

JXRYIJRVWKXWIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP(=O)(OCC(C)(C)CNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-])OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of EXAMPLE 4A (540 mg) in tetrahydrofuran (5 ml) was added di-tert-butyl diisopropylphosphoramidite (0.84 ml) and 0.45 M 1H-tetrazole (7.91 ml) at 0° C. The mixture was stirred at room temperature for 1.5 hours and cooled to 0° C. 30% Hydrogen peroxide (0.82 ml) was added. The mixture was stirred at room temperature for 30 minutes. Ice water and sodium bissulfite (1.1 g) were added. The resulting mixture was diluted with dichloromethane and the organic layer was washed with water extensively until the water layer became pH neutral. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was purified by flash chromatography, eluting with 0-66% ethyl acetate in dichloromethane to provide the title compound.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
7.91 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium bissulfite
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of EXAMPLE 4A (540 mg) in tetrahydrofuran (5 ml) was added di-tert-butyl diisopropylphosphoramidite (0.84 ml) and 0.45 M 1H-tetrazole (7.91 ml) at 0° C. The mixture was stirred at room temperature for 1.5 hours and cooled to 0° C. 30% Hydrogen peroxide (0.82 ml) was added. The mixture was stirred at room temperature for 30 minutes. Ice water and sodium bisulfate (1.1 g) were added. The resulting mixture was diluted with dicholormethane and the organic layer was washed with water extensively until the water layer became pH neutral. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was purified by flash chromatography, eluting with 0-66% ethyl acetate in dichloromethane to provide the title compound.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
7.91 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Three

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